molecular formula C16H16N2O2 B13376126 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No.: B13376126
M. Wt: 268.31 g/mol
InChI Key: MXZLQXNQMLCGND-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzofuran derivative is then acylated with 4-methyl-2-pyridinyl acetamide using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the pyridinyl ring, potentially converting it to a piperidine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the pyridinyl group.

    N-(4-methyl-2-pyridinyl)acetamide: Lacks the benzofuran ring.

Uniqueness

The unique combination of the benzofuran and pyridinyl groups in 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methyl-2-pyridinyl)acetamide may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H16N2O2/c1-11-4-6-17-15(8-11)18-16(19)10-12-2-3-14-13(9-12)5-7-20-14/h2-4,6,8-9H,5,7,10H2,1H3,(H,17,18,19)

InChI Key

MXZLQXNQMLCGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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